3-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide

Catalog No.
S16159864
CAS No.
M.F
C13H11BrN2OS
M. Wt
323.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-y...

Product Name

3-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide

IUPAC Name

3-bromo-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide

Molecular Formula

C13H11BrN2OS

Molecular Weight

323.21 g/mol

InChI

InChI=1S/C13H11BrN2OS/c14-9-4-1-3-8(7-9)12(17)16-13-15-10-5-2-6-11(10)18-13/h1,3-4,7H,2,5-6H2,(H,15,16,17)

InChI Key

YXUIQJWZJIASKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Br

3-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide is a chemical compound characterized by its unique structural features, which include a bromine atom and a thiazole-derived moiety. The compound has the molecular formula C11H10BrN3SC_{11}H_{10}BrN_3S and a molecular weight of approximately 284.18 g/mol. Its structure consists of a benzamide group attached to a cyclopentathiazole ring, which contributes to its potential biological activities and applications in medicinal chemistry. The compound is identified by the CAS number 1374530-19-4.

The reactivity of 3-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide can be attributed to the presence of the bromine atom, which can participate in nucleophilic substitution reactions. Additionally, the amide functional group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids and amines. The thiazole ring may also engage in electrophilic aromatic substitution due to its electron-rich nature.

Research indicates that compounds containing thiazole and benzamide moieties exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Specific studies on 3-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide have suggested potential cytotoxic effects against certain cancer cell lines, although further investigation is required to elucidate its mechanism of action and therapeutic potential.

The synthesis of 3-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach includes:

  • Formation of the cyclopentathiazole ring: This can be achieved through cyclization reactions involving appropriate thioketones and amines.
  • Bromination: The introduction of the bromine atom can be performed using brominating agents such as N-bromosuccinimide in an appropriate solvent.
  • Amidation: The final step involves coupling the brominated cyclopentathiazole with a suitable benzoyl chloride or similar reagent to form the desired benzamide.

Interaction studies focusing on 3-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide are crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies may involve assessing its binding affinity to specific biological targets, such as enzymes or receptors implicated in disease pathways. Additionally, evaluating its interactions with other drugs can provide insights into potential synergistic effects or adverse interactions.

Several compounds share structural similarities with 3-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide, including:

  • N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide: Lacks bromination but retains similar thiazole characteristics.
  • N-(5-Methyl-thiazol-2-yl)benzamide: Features a different substituent on the thiazole ring but shares the benzamide structure.
  • 3-Bromo-N-(5-methyl-thiazol-2-yl)benzamide: Similar bromination pattern but differs in the thiazole substituent.
Compound NameStructural FeaturesUnique Aspects
3-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamideBromine atom; cyclopentathiazole ringPotential anticancer activity
N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamideNo bromine; similar core structureMay have different biological activity
N-(5-Methyl-thiazol-2-yl)benzamideDifferent thiazole substituentVariability in biological properties
3-Bromo-N-(5-methyl-thiazol-2-yl)benzamideBrominated variant; different thiazoleFocus on antimicrobial activity

The uniqueness of 3-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide lies in its specific combination of a bromine substituent and a cyclopentathiazole framework, which may confer distinct biological properties compared to other similar compounds. Further research is essential to fully characterize these properties and explore their implications in drug development.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

321.97755 g/mol

Monoisotopic Mass

321.97755 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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